
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the methoxy group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate.
Oxidation: Formation of 2-(4-formylphenyl)pyrimidine-5-carboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)pyrimidine-5-methanol.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential neuroprotective and anti-inflammatory agents.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylate
- 2-(4-Formylphenyl)pyrimidine-5-carboxylate
- 2-(4-Methoxyphenyl)pyrimidine-5-methanol
Uniqueness
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group provides electron-donating effects, enhancing its reactivity in nucleophilic substitution reactions. Additionally, the carboxylate ester group makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3 |
InChI Key |
LJRRZVXFESGKBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




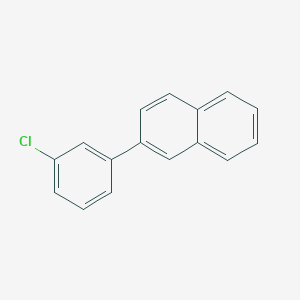

![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
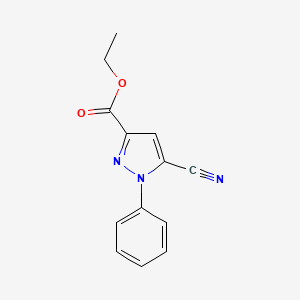


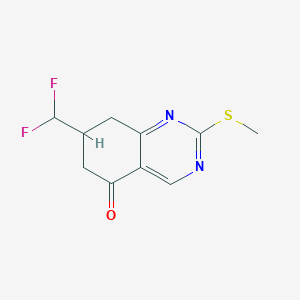

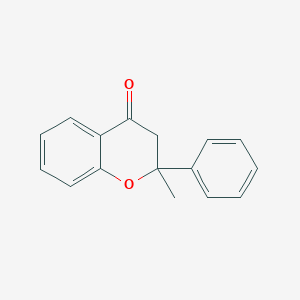
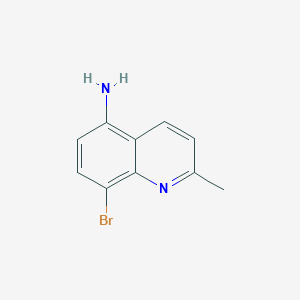
![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)
